molecular formula C17H18N2O3 B2917528 N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034299-75-5

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2917528
CAS No.: 2034299-75-5
M. Wt: 298.342
InChI Key: JCHDPHANIYWVCB-UHFFFAOYSA-N
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Description

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a benzyl group, an oxolane moiety, and a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxolane moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(oxolan-3-yloxy)pyridine-3-carboxamide
  • N-benzyl-2-(oxolan-3-yloxy)pyridine-5-carboxamide
  • N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxylate

Uniqueness

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(19-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-21-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDPHANIYWVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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